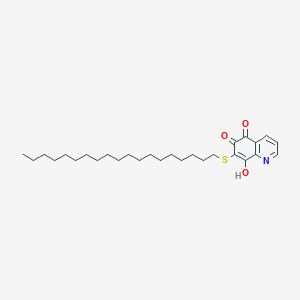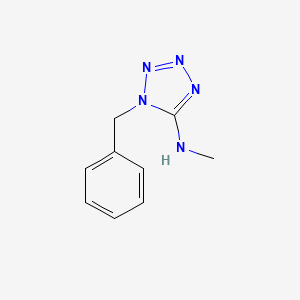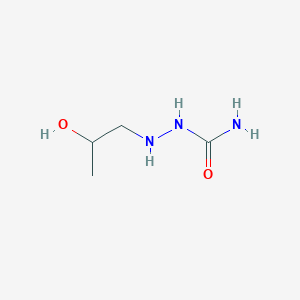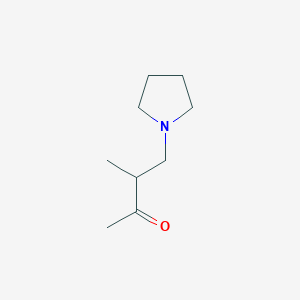
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is a chemical compound known for its unique structure and properties It is a derivative of quinoline, featuring a hydroxy group at the 6th position, a nonadecylmercapto group at the 7th position, and a quinolindione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolindione Core: The quinolindione core can be synthesized through a condensation reaction between aniline and a suitable diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Attachment of the Nonadecylmercapto Group: The nonadecylmercapto group can be attached through a thiolation reaction, where a nonadecylthiol is reacted with the quinolindione core in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolindione core can be reduced to a quinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonadecylmercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolindione derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinolindione derivatives with various functional groups.
科学的研究の応用
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione involves its interaction with molecular targets and pathways. The hydroxy and nonadecylmercapto groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The quinolindione core may also play a role in binding to specific receptors or proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Hydroxy-7-octadecylmercapto-5,8-quinolindione: Similar structure with an octadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-hexadecylmercapto-5,8-quinolindione: Similar structure with a hexadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-dodecylmercapto-5,8-quinolindione: Similar structure with a dodecylmercapto group instead of a nonadecylmercapto group.
Uniqueness
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is unique due to its specific nonadecylmercapto group, which imparts distinct physical and chemical properties
特性
CAS番号 |
53193-63-8 |
|---|---|
分子式 |
C28H43NO3S |
分子量 |
473.7 g/mol |
IUPAC名 |
8-hydroxy-7-nonadecylsulfanylquinoline-5,6-dione |
InChI |
InChI=1S/C28H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-28-26(31)24-23(20-19-21-29-24)25(30)27(28)32/h19-21,31H,2-18,22H2,1H3 |
InChIキー |
QEEUXGABIRIFBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCSC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)



![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)


![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)




